Benzenebutanoic acid, alpha-methyl-4-(-methylethoxy)-gamma-oxo-
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Overview
Description
Benzenebutanoic acid, alpha-methyl-4-(-methylethoxy)-gamma-oxo- is an organic compound with a complex structure It is characterized by the presence of a benzene ring, a butanoic acid chain, and various functional groups, including a methylethoxy and a gamma-oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenebutanoic acid, alpha-methyl-4-(-methylethoxy)-gamma-oxo- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of benzene with a suitable acyl chloride, followed by subsequent functional group modifications. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenebutanoic acid, alpha-methyl-4-(-methylethoxy)-gamma-oxo- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the alpha-methyl position, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaH in dimethyl sulfoxide (DMSO) or KOtBu in tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions include various derivatives such as alcohols, ketones, and substituted benzenebutanoic acids, depending on the specific reaction and conditions used.
Scientific Research Applications
Benzenebutanoic acid, alpha-methyl-4-(-methylethoxy)-gamma-oxo- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as a precursor for various industrial products.
Mechanism of Action
The mechanism by which Benzenebutanoic acid, alpha-methyl-4-(-methylethoxy)-gamma-oxo- exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The presence of functional groups such as the gamma-oxo group allows it to participate in various biochemical reactions, influencing cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Benzenebutanoic acid, alpha-methyl-4-(-methylethoxy)-gamma-hydroxy-
- Benzenebutanoic acid, alpha-methyl-4-(-methylethoxy)-gamma-amine-
- Benzenebutanoic acid, alpha-methyl-4-(-methylethoxy)-gamma-carboxy-
Uniqueness
Compared to similar compounds, Benzenebutanoic acid, alpha-methyl-4-(-methylethoxy)-gamma-oxo- is unique due to the presence of the gamma-oxo group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with enzymes and other biomolecules, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
99414-53-6 |
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Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-methyl-4-oxo-4-(4-propan-2-yloxyphenyl)butanoic acid |
InChI |
InChI=1S/C14H18O4/c1-9(2)18-12-6-4-11(5-7-12)13(15)8-10(3)14(16)17/h4-7,9-10H,8H2,1-3H3,(H,16,17) |
InChI Key |
MWAWJGVBSZMBIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)CC(C)C(=O)O |
Origin of Product |
United States |
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